An In-Depth Technical Guide to Cyclocytidine 5'-Triphosphate: Structure, Properties, and Scientific Applications
An In-Depth Technical Guide to Cyclocytidine 5'-Triphosphate: Structure, Properties, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocytidine 5'-triphosphate, a synthetic nucleotide analog, holds significant interest within the fields of medicinal chemistry and pharmacology. As the triphosphate derivative of cyclocytidine (ancitabine, 2,2'-O-cyclocytidine), it represents a key metabolite in the bioactivation pathway of this antineoplastic agent. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and proposed synthesis of cyclocytidine 5'-triphosphate. Furthermore, it delves into its crucial role as a prodrug of cytarabine triphosphate (ara-CTP), a potent inhibitor of DNA synthesis. Detailed experimental protocols for its potential synthesis and analysis are presented, offering valuable insights for researchers in drug development and molecular biology.
Chemical Structure and Molecular Properties
Cyclocytidine 5'-triphosphate is a structurally unique nucleotide analog characterized by an additional ether linkage between the C2' carbon of the ribose sugar and the C2 carbon of the cytosine base. This cyclization imparts significant chemical and biological properties, distinguishing it from the canonical cytidine 5'-triphosphate (CTP).
The triphosphate moiety is attached to the 5'-hydroxyl group of the cyclized ribose sugar. This high-energy phosphate chain is crucial for its role in cellular metabolism and as a substrate for polymerases upon conversion to its active form.
IUPAC Name and SMILES Notation
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IUPAC Name: [[(2R,3R,3aR,9aR)-6-imino-2-(phosphonooxymethyl)-2,3,3a,9a-tetrahydrofuro[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-yl]oxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Canonical SMILES: N=C1N=C2OC3C(O)C(OC3N2C=C1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Molecular Formula and Weight
The chemical properties of cyclocytidine 5'-triphosphate are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₄N₃O₁₃P₃ |
| Molecular Weight | 465.14 g/mol |
| Monoisotopic Mass | 464.9688 Da |
| Appearance (Predicted) | White to off-white solid |
| Solubility (Predicted) | Soluble in water and aqueous buffers |
Biological Significance: A Prodrug of a Potent Anti-Cancer Agent
Cyclocytidine itself is a prodrug of the widely used chemotherapeutic agent, cytarabine (ara-C).[1][2] The primary mechanism of its cytotoxic effect lies in its intracellular conversion to cytarabine 5'-triphosphate (ara-CTP), a potent inhibitor of DNA synthesis.[3][4] Cyclocytidine 5'-triphosphate is an intermediate in the metabolic activation pathway of cyclocytidine to ara-CTP.
The cyclized structure of cyclocytidine renders it resistant to deamination by cytidine deaminase, a major pathway of inactivation for cytarabine.[3] This resistance leads to a longer plasma half-life and sustained release of cytarabine, which is then phosphorylated to ara-CTP within the target cancer cells.
Proposed Metabolic Activation Pathway
The conversion of cyclocytidine to the active ara-CTP is a multi-step enzymatic process.
Caption: Proposed metabolic activation of cyclocytidine to ara-CTP.
Proposed Synthesis of Cyclocytidine 5'-Triphosphate
While a specific, optimized protocol for the synthesis of cyclocytidine 5'-triphosphate is not extensively documented in publicly available literature, established methods for the synthesis of nucleoside 5'-triphosphates can be adapted. The Yoshikawa and Ludwig-Eckstein methods are two prominent one-pot procedures.[5][6]
Conceptual Synthesis Workflow: Modified Yoshikawa Method
This method involves the direct phosphorylation of the unprotected nucleoside.[7][8]
Caption: Conceptual workflow for the synthesis of cyclocytidine 5'-triphosphate.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This is a hypothetical protocol based on general methods and should be optimized and validated in a laboratory setting.
Materials:
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Cyclocytidine (Ancitabine)
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Phosphorus oxychloride (POCl₃), freshly distilled
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Tributylammonium pyrophosphate
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Triethyl phosphate, anhydrous
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Pyridine, anhydrous
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Triethylammonium bicarbonate (TEAB) buffer
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DEAE-Sephadex A-25 resin
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Sodium perchlorate (for precipitation)
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Anhydrous solvents (DMF, Acetonitrile)
Procedure:
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Preparation of Cyclocytidine Solution:
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Co-evaporate cyclocytidine with anhydrous pyridine to remove residual water.
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Dissolve the dried cyclocytidine in anhydrous triethyl phosphate under an inert atmosphere (e.g., argon).
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Monophosphorylation:
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Cool the solution to 0°C in an ice bath.
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Add freshly distilled phosphorus oxychloride dropwise with vigorous stirring.
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Monitor the reaction by TLC or ³¹P NMR until completion (disappearance of starting material).
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Triphosphate Formation:
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In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous DMF.
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Add the pyrophosphate solution to the reaction mixture at 0°C.
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Allow the reaction to proceed for several hours, monitoring by ³¹P NMR for the formation of the triphosphate.
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-
Hydrolysis and Quenching:
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Quench the reaction by the slow addition of a TEAB buffer solution (e.g., 1 M, pH 7.5).
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Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of any cyclic intermediates.
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Purification:
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Load the crude reaction mixture onto a DEAE-Sephadex A-25 column pre-equilibrated with TEAB buffer.
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Elute with a linear gradient of TEAB buffer (e.g., 0.1 M to 1.0 M).
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Collect fractions and monitor by UV absorbance at the appropriate wavelength for cytidine analogs (around 270 nm).
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Pool the fractions containing the desired product.
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Isolation:
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Lyophilize the pooled fractions to remove the TEAB buffer.
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Convert the triethylammonium salt to the sodium salt by dissolving the residue in water and passing it through a Dowex 50W-X8 (Na⁺ form) column or by precipitation with sodium perchlorate in acetone.
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Lyophilize the final solution to obtain cyclocytidine 5'-triphosphate as a white solid.
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Analytical Characterization
High-performance liquid chromatography (HPLC) is the standard method for the analysis and quantification of nucleoside triphosphates.[9][10]
HPLC Analysis Protocol (Hypothetical)
Instrumentation:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
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Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
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Buffer B: Acetonitrile
Gradient Elution:
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A linear gradient from 0% to 25% Buffer B over 30 minutes.
Detection:
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UV absorbance at 271 nm.
Procedure:
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Prepare a standard solution of the synthesized cyclocytidine 5'-triphosphate in water or a suitable buffer.
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Inject the sample onto the equilibrated HPLC column.
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Run the gradient elution program.
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Identify the peak corresponding to cyclocytidine 5'-triphosphate by its retention time and confirm its purity by peak integration.
Future Perspectives
Cyclocytidine 5'-triphosphate, as a key intermediate in the action of a clinically relevant prodrug, warrants further investigation. Detailed studies on its enzymatic conversion, stability, and interaction with cellular kinases would provide a deeper understanding of the pharmacology of cyclocytidine. Furthermore, the development of optimized and scalable synthetic routes would facilitate its availability for research purposes, potentially leading to the design of novel and more effective nucleotide-based therapeutics.
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Chien, T.-C., & Liu, J.-L. (2016). Development of Cytarabine Prodrugs and Delivery Systems for Leukemia Treatment. Molecules, 21(9), 1119. [Link]
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